molecular formula C6H4N2O4 B13034714 4-Nitro-3-pyridinecarbaldehyde 1-oxide

4-Nitro-3-pyridinecarbaldehyde 1-oxide

Cat. No.: B13034714
M. Wt: 168.11 g/mol
InChI Key: UWIIQFWFQLZUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-pyridinecarbaldehyde 1-oxide is a nitro-substituted pyridine derivative featuring a carbaldehyde group at the 3-position and an N-oxide functional group at the 1-position.

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-3-carbaldehyde

InChI

InChI=1S/C6H4N2O4/c9-4-5-3-7(10)2-1-6(5)8(11)12/h1-4H

InChI Key

UWIIQFWFQLZUBK-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])C=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and N-Oxide Formation

A common starting point is the nitration of pyridine or pyridine N-oxide derivatives. For example, 4-nitropyridine N-oxide can be synthesized by nitration of pyridine N-oxide using mixed acid systems (HNO3 and H2SO4) under carefully controlled conditions to avoid over-nitration or decomposition. This nitration is often performed in continuous flow reactors to enhance safety and scalability, minimizing accumulation of explosive intermediates and improving yield and selectivity.

Formylation of Pyridine N-Oxides

Formylation at the 3-position of pyridine N-oxides is challenging due to the electron-withdrawing effects of the nitro and N-oxide groups. Literature reports indicate that formylation can be achieved via:

  • Oxidation of 3-picolyl derivatives.
  • Reductive hydrolysis of imidazoline intermediates derived from isonicotinic acid derivatives.

One patented method involves a two-step process:

  • First, isonicotinic acid is reacted with ethylenediamine or o-phenylenediamine under solvent-free conditions at elevated temperatures (100-300°C) to form 4-pyridine-2-imidazoline or 4-pyridine-2-benzimidazoline intermediates.
  • Second, these intermediates undergo reductive hydrolysis under inert atmosphere with sodium or sodium borohydride in ethanol at subzero temperatures, followed by acidification and extraction to yield 4-pyridinecarbaldehyde with high yields (around 85-88%).

Oxidation and Hydrolysis Steps

Alternative synthetic routes start from 4-picolines, which are oxidized to 4-pyridine N-oxides, then acylated with acetic anhydride to form acetic acid esters. These esters are hydrolyzed under basic conditions to 4-pyridinemethanols, which are subsequently oxidized using PCC (pyridinium chlorochromate) or a tetramethylpiperidine-sodium bromide-sodium bicarbonate system to yield 4-pyridinecarbaldehydes.

Specific Considerations for 4-Nitro-3-pyridinecarbaldehyde 1-oxide

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred by combining the nitration and N-oxidation steps of pyridine derivatives with the formylation methods described above. The nitro group is introduced via nitration of pyridine N-oxide, followed by selective formylation at the 3-position, preserving the N-oxide functionality.

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Pyridine N-oxide HNO3 / H2SO4 nitration, continuous flow 4-Nitropyridine N-oxide ~83 Continuous flow enhances safety and yield
2 Isonicotinic acid + ethylenediamine Solvent-free reaction 150-260°C, 10-15 h 4-Pyridine-2-imidazoline 84-87 High temperature, solvent-free
3 4-Pyridine-2-imidazoline Reductive hydrolysis with Na or NaBH4 in EtOH, inert atmosphere, subzero temp 4-Pyridinecarbaldehyde 85-88 Controlled reduction and acidification
4 4-Picoline Oxidation with H2O2 in glacial acetic acid, 61°C, 18 h 4-Pyridine N-oxide High Alternative oxidation route
5 4-Pyridine N-oxide Acylation with acetic anhydride, 91°C, 4 h Acetic acid-4-picolyl ester High Followed by hydrolysis and oxidation
6 Acetic acid-4-picolyl ester Hydrolysis with KOH, 6 h 4-Pyridinemethanol High Basic hydrolysis preferred for ease
7 4-Pyridinemethanol Oxidation with PCC or NaBr/NaHCO3 system 4-Pyridinecarbaldehyde High Mild oxidation conditions
  • Continuous flow nitration of pyridine N-oxide to 4-nitropyridine N-oxide offers improved safety and scalability, with yields around 83%, and minimal by-products.
  • The solvent-free synthesis of imidazoline intermediates from isonicotinic acid and diamines, followed by reductive hydrolysis, provides a practical and high-yielding route to 4-pyridinecarbaldehydes, adaptable for industrial scale.
  • Oxidation methods starting from 4-picolines offer an alternative pathway, with the advantage of mild conditions and operational simplicity, though involving more steps.
  • Preservation of the N-oxide group during formylation and nitration requires careful control of reaction conditions, often involving low temperatures and inert atmospheres to prevent decomposition or side reactions.
  • The combination of nitration and formylation steps to obtain this compound likely requires adaptation of these methods, prioritizing selective nitration at the 4-position and formylation at the 3-position with minimal cross-reactivity.

The preparation of this compound involves a multi-step synthetic approach combining nitration of pyridine N-oxides, solvent-free formation of imidazoline intermediates, reductive hydrolysis, and oxidation steps. Continuous flow technology and solvent-free reactions improve safety, yield, and scalability. Alternative routes through 4-picoline oxidation and ester hydrolysis provide additional flexibility. Careful control of reaction conditions is essential to maintain the sensitive N-oxide and nitro functionalities during formylation.

This synthesis is supported by diverse research including patent literature and continuous flow nitration studies, providing a comprehensive foundation for further development and industrial application of this compound preparation.

Mechanism of Action

The mechanism of action of 4-Nitro-3-pyridinecarbaldehyde 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The N-oxide functionality can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine N-Oxide Derivatives

Compound Substituents Molecular Formula Key Functional Groups
4-Nitro-3-pyridinecarbaldehyde 1-oxide 4-NO₂, 3-CHO, 1-Oxide C₆H₄N₂O₄ Nitro, aldehyde, N-oxide
4-Nitropyridine N-oxide 4-NO₂, 1-Oxide C₅H₄N₂O₃ Nitro, N-oxide
Pyridine-4-carboxamidoxime N-oxide 4-C(NH₂)=N-OH, 1-Oxide C₆H₇N₃O₂ Oxime, N-oxide
4-Nitroquinoline 1-oxide (4NQO) Fused benzene ring, 4-NO₂, 1-Oxide C₉H₆N₂O₂ Nitro, N-oxide, aromatic ring

Chemical Reactivity

  • N-Oxide Group : The N-oxide moiety in all listed compounds enhances electrophilicity, facilitating interactions with biological macromolecules. For example, 4NQO undergoes enzymatic reduction to form DNA-reactive metabolites like 4HAQO, leading to mutagenic adducts .
  • Nitro Group: The nitro group in 4-nitropyridine derivatives is a strong electron-withdrawing group, influencing redox behavior. In 4NQO, nitro reduction is critical for carcinogenicity, whereas in this compound, the adjacent carbaldehyde may stabilize resonance structures or participate in condensation reactions .
  • Carbaldehyde vs. Oxime: Pyridine-4-carboxamidoxime N-oxide’s oxime group enables hydrogen bonding, as evidenced by its monoclinic crystal structure (space group P2₁/c, a = 7.4130 Å, b = 9.2858 Å) . In contrast, the carbaldehyde group in the target compound could undergo oxidation to carboxylic acids or form Schiff bases, expanding its synthetic utility .

Physical Properties

Table 2: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Crystal System Melting Point (°C)
This compound 184.11 (calculated) Not reported Not available
Pyridine-4-carboxamidoxime N-oxide 153.15 Monoclinic (P2₁/c) 322–323 (decomp)
4-Nitropyridine N-oxide 140.1 Not reported Not available
4-Nitroquinoline 1-oxide 174.16 Not reported 155–157

The monoclinic structure of Pyridine-4-carboxamidoxime N-oxide, with lattice parameters a = 7.4130 Å and β = 102.841°, underscores the influence of hydrogen bonding on crystallinity . The target compound’s carbaldehyde group may similarly affect packing motifs, though experimental data are lacking.

Biological Activity

Overview

4-Nitro-3-pyridinecarbaldehyde 1-oxide (C6H4N2O4) is a heterocyclic compound characterized by a nitro group at the 4-position and an aldehyde group at the 3-position, with an N-oxide functionality. This compound has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The N-oxide functionality enhances the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it has shown potential in inhibiting tumor growth in xenograft models.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
PicolinaldehydeAldehyde group onlyLimited antimicrobial activity
NicotinaldehydeAldehyde group; lacks nitro functionalityModerate anticancer activity
IsonicotinaldehydeAldehyde group; lacks nitro functionalityLimited biological activity
This compound Nitro and N-oxide functionalitiesStrong antimicrobial and anticancer properties

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating resistant infections.
  • Cancer Cell Line Study : In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in viability of HeLa cells, with IC50 values calculated at approximately 15 µM. This suggests significant potential for further development as an anticancer drug.

Q & A

Q. Experimental Design :

  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} shifts in N-oxide vs. non-oxide derivatives to quantify electronic effects .
  • Hammett Analysis : Use substituent constants to correlate N-oxide’s electron-withdrawing/donating effects with reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.